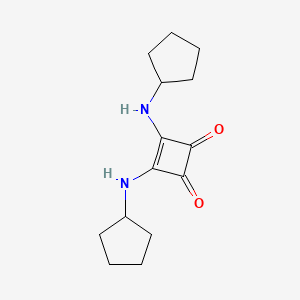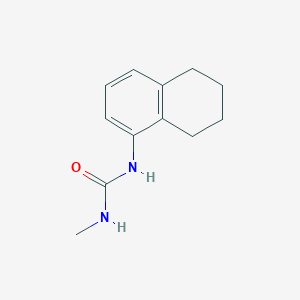
N-Methyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-(5,6,7,8-tetrahydronaphthalen-1-yl)urea is an organic compound that features a urea functional group attached to a tetrahydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(5,6,7,8-tetrahydronaphthalen-1-yl)urea typically involves the reaction of N-methylurea with 5,6,7,8-tetrahydronaphthalen-1-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-(5,6,7,8-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-Methyl-N’-(5,6,7,8-tetrahydronaphthalen-1-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-(5,6,7,8-tetrahydronaphthalen-1-yl)urea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: This compound shares a similar tetrahydronaphthalene structure but differs in its functional groups.
1-Naphthylamine, 5,6,7,8-tetrahydro-: Another structurally related compound with different chemical properties.
Uniqueness
N-Methyl-N’-(5,6,7,8-tetrahydronaphthalen-1-yl)urea is unique due to its specific urea functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
144331-42-0 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C12H16N2O/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3,(H2,13,14,15) |
Clé InChI |
SFQCROYYBGXLQC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=CC=CC2=C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




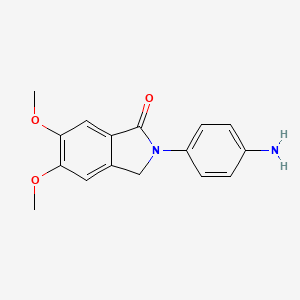
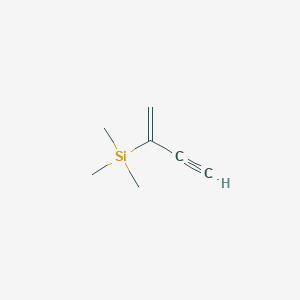
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
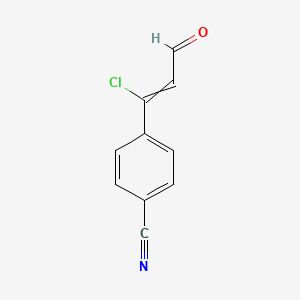

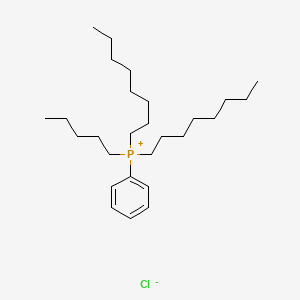


![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
